Product packaging for 2-Chloro-1-(4-cyclopropylphenyl)ethanone(Cat. No.:CAS No. 2355907-38-7)

2-Chloro-1-(4-cyclopropylphenyl)ethanone

Cat. No.: B2416435
CAS No.: 2355907-38-7
M. Wt: 194.66
InChI Key: CZLIYBUMKUKKOQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclopropylphenyl)ethanone is a high-purity α-haloketone intended for research and development use. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science research . The structure combines a reactive 2-chloroethanone group with a 4-cyclopropylphenyl moiety. The cyclopropyl group is known to impart significant steric strain and unique electronic properties to a molecule, which can profoundly influence the compound's reactivity, metabolic stability, and its interaction with biological targets . The primary reactive site, the α-haloketone group, is a classic building block used in selective transformations with a wide variety of nucleophiles, leading to compounds of various classes . Chlorinated acetophenone derivatives like this one are frequently used as intermediates in the preparation of Active Pharmaceutical Ingredients (APIs) . Research Applications: • Organic Synthesis: Used as a key precursor for the synthesis of heterocycles and other complex organic structures . • Medicinal Chemistry: Serves as a building block for the exploration of new pharmacologically active compounds. Structural analogues of this compound have been investigated for potential biological activities, including enzyme inhibition . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. As an α-haloketone, it should be handled with care. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. The compound should be stored under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO B2416435 2-Chloro-1-(4-cyclopropylphenyl)ethanone CAS No. 2355907-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(4-cyclopropylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIYBUMKUKKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 1 4 Cyclopropylphenyl Ethanone

Regioselective and Stereoselective Synthesis Approaches

Achieving high levels of regioselectivity and stereoselectivity is crucial in modern synthesis to maximize the yield of the desired product while minimizing difficult-to-separate byproducts. The α-halogenation of unsymmetrical ketones like 1-(4-cyclopropylphenyl)ethanone (B1347569) can potentially occur at multiple sites, making selective chlorination at the α-position paramount.

Development of Novel Catalytic Systems for Halogenation (e.g., Organocatalysis)

The direct α-halogenation of ketones is a fundamental transformation. mdpi.com Acid-catalyzed halogenation typically proceeds through an enol intermediate. pressbooks.publibretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. pressbooks.pub For unsymmetrical ketones, these conditions tend to favor halogenation at the more substituted α-carbon due to the thermodynamic stability of the corresponding enol intermediate. wikipedia.org

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. acs.orgresearchgate.net Organocatalysts, such as chiral amines, can activate aldehydes and ketones by forming enamine intermediates. These intermediates can then react with electrophilic halogenating agents like N-chlorosuccinimide (NCS) to yield α-halogenated products. For instance, C2-symmetric diphenylpyrrolidine and imidazolidine catalysts have been successfully employed for the asymmetric α-bromination of aldehydes and ketones, achieving high enantiomeric excess (ee). nih.gov

A novel and mechanistically distinct approach involves the use of nucleophilic chloride sources. A recent study demonstrated a catalytic enantioselective α-chlorination of ketones using inexpensive and green chlorine sources like aqueous NaCl solution. nih.gov This method employs a chiral thiourea (B124793) catalyst in a phase-transfer system to achieve enantioconvergent carbon-chlorine bond formation on α-keto sulfonium salts with excellent efficiency and enantioselectivity. nih.gov Other methods have utilized p-toluenesulfonyl chloride as a chlorine source in the presence of a strong base like lithium diisopropylamide (LDA) to form a kinetic enolate, which then undergoes chlorination. pitt.edu This approach is effective for both cyclic and acyclic ketones, favoring monochlorination at the least substituted α-position. pitt.edu

Catalyst/Reagent SystemSubstrate TypeHalogen SourceKey Features
C2-Symmetric DiphenylpyrrolidineAldehydesN-Bromosuccinimide (NBS)High enantioselectivity (up to 96% ee) in α-bromination. nih.gov
C2-Symmetric ImidazolidineKetonesN-Bromosuccinimide (NBS)Good enantioselectivity (up to 94% ee) in α-bromination. nih.gov
Chiral Thiourea (Phase-Transfer)α-Keto Sulfonium SaltsSodium Chloride (NaCl)Enantioconvergent; uses a green and inexpensive chlorine source. nih.gov
Ceric Ammonium Nitrate (CAN)Aryl & Alkyl KetonesAcetyl ChlorideMild, efficient, and highly regioselective for the more substituted carbon. arkat-usa.org
p-Toluenesulfonyl Chloride / LDAKetonesp-Toluenesulfonyl ChlorideForms kinetic enolate; favors chlorination at the less substituted α-position. pitt.edu

Asymmetric Synthesis Strategies for Enantiomeric Purity of Halogenated Ketones

The production of enantiomerically pure α-halogenated ketones is highly valuable, as these compounds serve as chiral building blocks for pharmaceuticals. nih.gov Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer. uwindsor.cayork.ac.uk

One of the most powerful strategies is asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to produce an excess of one enantiomer. acs.org As mentioned, chiral amine organocatalysts that proceed via enamine catalysis have been pivotal in the asymmetric α-halogenation of aldehydes and ketones. acs.orgresearchgate.net For example, Maruoka's spirocyclic binaphthyl-based ammonium salts have been successfully used as ion pairing catalysts for the asymmetric α-chlorination of isoxazolidin-5-ones (precursors to β-amino acids) using NCS, achieving high levels of enantioselectivity. acs.org

Another approach is the asymmetric reduction of prochiral α-haloketones to produce enantiopure halohydrins, which are versatile synthetic intermediates. nih.govnih.gov While this is a post-halogenation step, it highlights the importance of chirality in related compounds. Biocatalytic reduction using enzymes like alcohol dehydrogenases (ADHs) offers exceptional chemo-, regio-, and stereoselectivity under environmentally friendly conditions. nih.gov

MethodCatalyst/Control ElementSubstrateHalogenating AgentOutcome
OrganocatalysisChiral Ammonium Salts (e.g., Maruoka's catalyst)Isoxazolidin-5-onesN-Chlorosuccinimide (NCS)High enantioselectivity for α-chlorinated products. acs.org
OrganocatalysisC2-Symmetric ImidazolidineKetonesN-Bromosuccinimide (NBS)Enantiomerically enriched α-bromo ketones (up to 94% ee). nih.gov
Biocatalytic ReductionAlcohol Dehydrogenase (ADH) mutants2-Haloacetophenones(Post-halogenation step)Enantiopure (S)- or (R)-2-halo-1-arylethanols. nih.gov

Green Chemistry Principles in Synthetic Route Design

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This is particularly relevant for halogenation reactions, which traditionally can involve toxic reagents and solvents. wikipedia.org

Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods for the α-halogenation of ketones have been developed. One such approach involves grinding the ketone with a halogenating agent, such as iodine, and an oxidant like Oxone® in a mortar and pestle, leading to excellent yields in minutes. nih.gov Similarly, solvent-free α-bromination can be achieved by grinding an aromatic ketone with 1,2-dipyridiniumditribromide-ethane at room temperature. mdpi.com

The use of water as a solvent is another environmentally benign strategy. An in situ generation of zinc bromide has been used to catalyze the α-bromination of alkanones in water. nih.gov Additionally, systems using hydrogen peroxide (H₂O₂) as a benign oxidant in combination with halide sources represent a greener alternative to traditional methods. organic-chemistry.org For example, an effective iodination of ketones uses I₂ with 30% aqueous H₂O₂ in methanol, catalyzed by an acid. mdpi.comnih.gov

Utilization of Sustainable Reagents and Catalysts

The choice of reagents and catalysts is critical for developing sustainable synthetic processes. N-halosuccinimides (NXS), such as NCS and NBS, are widely used halogenating agents that are often considered more sustainable than elemental halogens because the succinimide byproduct can potentially be recycled. mdpi.com

Catalytic systems that use benign terminal oxidants are highly desirable. An innovative system for α-chlorination of aryl methyl ketones employs air as the terminal oxidant, activated by catalytic amounts of ammonium nitrate and iodine under acidic conditions. documentsdelivered.com This method is simple, inexpensive, and regioselective, tolerating various functional groups. documentsdelivered.com Enzymes, known as halogenases, represent nature's solution to halogenation and operate under ambient conditions, offering a truly sustainable but often challenging-to-implement alternative. nih.govresearchgate.net The use of simple, recyclable catalysts like copper(II) bromide (CuBr₂) for the α-bromination of enol acetates also provides a more practical and less expensive alternative to precious metal catalysts like palladium. google.com

Green ApproachReagents/ConditionsSubstrateKey Advantage
Solvent-Free ReactionGrinding with I₂ and Oxone®Aromatic KetonesRapid reaction time (minutes), avoids organic solvents. nih.gov
Benign OxidantH₂O₂ / TiCl₄1,3-DicarbonylsUses environmentally safe hydrogen peroxide as the oxidant. organic-chemistry.org
Aerobic OxidationAir / NH₄NO₃ (cat.) / I₂ (cat.) / HClAryl Methyl KetonesUtilizes air as the ultimate oxidant; inexpensive and simple. documentsdelivered.com
Nucleophilic HalogenationAqueous NaClα-Keto Sulfonium SaltsEmploys seawater or brine as a non-corrosive, cheap chlorine source. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry, often performed in microreactors, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and easier scalability. acs.org Such features are particularly advantageous for potentially hazardous or highly exothermic reactions like halogenations. acs.orgacs.org

The α-bromination of ketones has been successfully implemented in continuous flow systems. For example, the synthesis of the antidepressant drug Bupropion involves an α-bromination step that has been adapted to flow conditions. acs.org A multistep continuous flow process has been developed for the synthesis of chiral α-halo ketones starting from N-protected amino acids. acs.org This system involves the in-situ generation and immediate use of diazomethane, a toxic and explosive reagent, thereby mitigating the risks associated with its handling and storage in batch mode. The diazomethane is reacted with a mixed anhydride (B1165640) to form an α-diazo ketone, which is then immediately converted to the α-chloro ketone with HCl in a subsequent reactor loop, achieving high yields in a matter of hours. acs.org

Flow microreactor technology has also been used to handle highly reactive and thermally unstable intermediates, such as chloroiodomethyllithium carbenoid, for the synthesis of α-chloroaldehydes, showcasing the ability of flow systems to prolong the lifetime of reactive species and improve chemoselectivity compared to batch procedures. acs.org The precise control offered by microreactors allows for rapid optimization and can lead to higher yields and purities. mdpi.commmsl.cz

Flow Chemistry ApplicationReactionKey IntermediateAdvantages
Multistep Synthesis of α-Halo KetonesHydrohalogenation of α-diazo ketonesDiazomethane, α-Diazo ketoneSafe handling of hazardous diazomethane; integrated multi-step process; high yield (87%). acs.org
Synthesis of α-ChloroaldehydesReaction with chloroiodomethyllithiumChloroiodomethyllithium carbenoidTaming of highly reactive/unstable intermediate; enhanced chemoselectivity. acs.org
α-Bromination of KetonesBromination of aryl ketonesEnol/EnolateImproved safety, heat transfer, and scalability for exothermic halogenation reactions. acs.org

Reactor Design and Process Optimization for Alpha-Halogenation

The industrial-scale synthesis of α-chloro ketones such as 2-Chloro-1-(4-cyclopropylphenyl)ethanone necessitates careful consideration of reactor design and process optimization to ensure safety, efficiency, and product quality. While batch reactors are traditionally used, continuous flow reactors are increasingly being adopted for the synthesis of α-haloketones due to their inherent advantages in heat and mass transfer, improved safety profiles, and potential for higher throughput. acs.orgnih.gov

For the alpha-halogenation of aryl ketones, process optimization often involves a multi-parameter approach, as outlined in the table below. The choice of chlorinating agent is critical, with sulfuryl chloride being a common reagent, though its use in chlorinated solvents is being scrutinized. google.com Alternative approaches using reagents like N-chlorosuccinimide or employing catalytic systems are also being explored to enhance the greenness of the synthesis. nih.gov

Table 1: Key Parameters for Process Optimization in Alpha-Halogenation of Aryl Ketones

Parameter Considerations for Optimization Impact on Synthesis
Reactor Type Batch vs. Continuous Flow (e.g., Plug Flow Reactor, Microreactor) Continuous flow offers better control over reaction conditions and safety.
Chlorinating Agent Sulfuryl chloride, N-chlorosuccinimide, Chlorine gas Affects selectivity, by-product formation, and safety.
Solvent Chlorinated solvents (e.g., dichloromethane) vs. alternatives (e.g., toluene) google.comgoogle.com Influences reaction rate, solubility of reagents, and environmental impact.
Catalyst Acid or base catalysis to promote enol or enolate formation Determines the reaction mechanism and can influence regioselectivity.
Temperature Typically ranges from ambient to elevated temperatures Affects reaction kinetics, with higher temperatures potentially leading to side reactions.
Reaction Time Dependent on kinetics and desired conversion Optimization is crucial to maximize yield and minimize by-product formation.
Stoichiometry Molar ratio of ketone to chlorinating agent Affects the extent of chlorination and can prevent di- or poly-chlorination.

Continuous flow systems, in particular, allow for precise control over residence time and temperature, which is crucial for managing the often exothermic nature of halogenation reactions and minimizing the formation of undesired by-products like dichlorinated species. nih.gov The use of in-line analytical techniques can further enhance process control and optimization in real-time.

Scalability and Efficiency Enhancements in Production

Scaling up the production of this compound from laboratory to industrial scale presents several challenges. Maintaining consistent product quality, ensuring process safety, and achieving economic viability are paramount. Efficiency enhancements are often achieved through a combination of catalyst selection, solvent choice, and process design.

Efficiency can also be boosted by optimizing the work-up and purification steps. For instance, designing the reaction conditions to minimize by-product formation can simplify purification, reducing costs and waste. The choice of solvent can also play a significant role; for example, the use of toluene as an alternative to dichloromethane has been shown to improve the impurity profile in the chlorination of acetophenone derivatives. google.comgoogle.com

Table 2: Strategies for Enhancing Scalability and Efficiency

Strategy Description Potential Benefits
Continuous Flow Synthesis Transitioning from batch to continuous processing. acs.org Improved heat and mass transfer, enhanced safety, higher throughput, better process control.
Catalyst Optimization Selection of highly active and selective catalysts. Increased reaction rates, reduced catalyst loading, improved product purity.
Solvent Selection Utilizing solvents that improve reaction performance and are environmentally benign. google.comgoogle.com Enhanced reaction rates, improved impurity profiles, reduced environmental impact.
Process Intensification Using microreactors or other intensified reactor technologies. Smaller reactor volumes, increased surface area-to-volume ratio, improved safety.
Integrated Work-up Designing processes where separation and purification are integrated with the reaction step. Reduced unit operations, lower capital and operational costs.

Mechanistic Insights into Direct and Indirect Synthetic Pathways

The synthesis of this compound proceeds via the alpha-halogenation of the corresponding ketone, 1-(4-cyclopropylphenyl)ethanone. This transformation can occur under either acidic or basic conditions, each involving distinct reactive intermediates. nih.gov

Exploration of Reaction Intermediates (e.g., Enols, Enolates, Diazo Ketones)

The mechanism of alpha-halogenation of ketones is fundamentally dependent on the formation of either an enol or an enolate intermediate. nih.gov

Under acidic conditions , the carbonyl oxygen is protonated, which increases the acidity of the alpha-protons. A weak base (like the solvent or the conjugate base of the acid catalyst) then removes an alpha-proton to form a neutral enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic halogen, leading to the alpha-halogenated ketone and regeneration of the acid catalyst.

Under basic conditions , a base removes an alpha-proton to form an enolate anion. The negatively charged enolate is a strong nucleophile and attacks the halogen to yield the final product. The formation of the enolate is often the rate-determining step.

An alternative, indirect pathway to α-chloro ketones involves the use of diazo ketones . These can be synthesized from the corresponding carboxylic acid and then treated with a source of chlorine, such as hydrochloric acid, to furnish the α-chloro ketone. acs.orgnih.gov This method can be advantageous for substrates that are sensitive to direct halogenation conditions.

Kinetic Studies of Formation Reactions

Kinetic studies of the alpha-halogenation of ketones provide valuable insights into the reaction mechanism. For many acid-catalyzed halogenations of ketones, the rate of reaction is found to be independent of the halogen concentration. This observation supports a mechanism where the rate-determining step is the formation of the enol intermediate. Once the enol is formed, it rapidly reacts with the halogen.

The choice of base and reaction conditions can also determine whether the kinetic or thermodynamic enolate is formed, which is particularly relevant for unsymmetrical ketones. The kinetic enolate is formed faster and is typically the less substituted enolate, while the thermodynamic enolate is more stable and is usually the more substituted one. For 1-(4-cyclopropylphenyl)ethanone, the two alpha-positions are equivalent, simplifying this consideration.

Mechanistic Organic Chemistry of 2 Chloro 1 4 Cyclopropylphenyl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes 2-Chloro-1-(4-cyclopropylphenyl)ethanone a reactive substrate for nucleophilic substitution reactions. The mechanistic pathways of these reactions are a subject of detailed investigation, particularly concerning the competition between S(_N)1 and S(_N)2 routes and the influence of the para-substituted cyclopropyl (B3062369) group.

Investigations into S(_N)1 and S(_N)2 Reaction Pathways

The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halides. This is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-halogen bond and stabilizes the transition state.

The S(_N)2 (Substitution Nucleophilic Bimolecular) pathway is generally favored for α-haloketones. In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon from the backside, leading to an inversion of stereochemistry. The transition state is stabilized by orbital overlap with the carbonyl group's π-system, which lowers the activation energy. For this compound, reactions with various nucleophiles would be expected to proceed readily via this pathway.

Conversely, the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for α-haloketones. The electron-withdrawing carbonyl group destabilizes the adjacent carbocation, making its formation energetically unfavorable. Therefore, reactions of this compound are unlikely to proceed through a distinct S(_N)1 mechanism under typical nucleophilic substitution conditions.

A comparative look at the two pathways is presented below:

FeatureS(_N)1 PathwayS(_N)2 Pathway
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Stereochemistry RacemizationInversion of configuration
Favored by Tertiary substrates, stable carbocations, polar protic solventsPrimary and secondary substrates, strong nucleophiles

Influence of the Cyclopropyl Group on Reactivity and Stereoselectivity

The cyclopropyl group at the para-position of the phenyl ring exerts a notable influence on the reactivity and stereoselectivity of nucleophilic substitution reactions at the α-carbon. The cyclopropyl group is known to be electron-donating through its unique bent bonds, which can participate in conjugation with the aromatic ring.

More significantly, the cyclopropyl group can play a crucial role in stereoselective reactions. Studies on related cyclopropyl ketones have shown that nucleophilic substitution can proceed with a high degree of stereoinversion, consistent with an S(_N)2 mechanism. The steric bulk of the cyclopropylphenyl group can also influence the approach of the nucleophile, potentially leading to diastereoselectivity in cases where a new stereocenter is formed. In some instances, the cyclopropyl ring itself can participate in the reaction, leading to ring-opened products under certain conditions, although this is less common in simple nucleophilic substitutions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring.

Regioselectivity and Directing Effects of Substituents

In this compound, the phenyl ring bears two substituents: a cyclopropyl group at the para position relative to the ethanone (B97240) moiety, and the chloroacetyl group. These two groups exert opposing directing effects, making the prediction of the site of electrophilic attack a nuanced consideration.

The cyclopropyl group is an activating group and an ortho, para-director. Its electron-donating nature, arising from the high p-character of its C-C bonds, enriches the electron density of the aromatic ring, particularly at the ortho and para positions. Since the para position is already occupied, the cyclopropyl group directs incoming electrophiles to the positions ortho to it (positions 2 and 6).

The acetyl group (-COCH(_3)) , and by extension the chloroacetyl group, is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects, which reduces the electron density of the aromatic ring and makes it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (positions 3 and 5).

The interplay of these directing effects is summarized in the table below:

SubstituentElectronic EffectDirecting Effect
CyclopropylActivating (electron-donating)ortho, para-director
ChloroacetylDeactivating (electron-withdrawing)meta-director

In a competitive scenario, the activating group generally has a stronger influence on the regioselectivity. Therefore, in electrophilic aromatic substitution reactions of 1-(4-cyclopropylphenyl)ethanone (B1347569) (the parent ketone), substitution is expected to occur primarily at the positions ortho to the activating cyclopropyl group. For instance, nitration would likely yield 1-(4-cyclopropyl-2-nitrophenyl)ethanone and 1-(4-cyclopropyl-3-nitrophenyl)ethanone, with the former being the major product due to the stronger directing effect of the cyclopropyl group.

Rearrangement Reactions Involving the Ethanone Moiety

The α-chloro ketone functionality in this compound makes it a prime candidate for skeletal rearrangements, most notably the Favorskii rearrangement. abcr.comnih.gov This reaction provides a pathway to carboxylic acid derivatives through a fascinating mechanistic sequence. abcr.com

The Favorskii rearrangement is typically initiated by a base, which abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl group from the halogen). abcr.com In the case of this compound, this would be the methyl group. The resulting enolate then undergoes an intramolecular S(_N)2 reaction, displacing the chloride to form a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by a base (such as hydroxide (B78521) or alkoxide) on the carbonyl carbon of the strained cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion. abcr.com Protonation of this carbanion then yields the final carboxylic acid derivative. abcr.com

If there are no α'-hydrogens, as is the case here, the reaction can proceed through an alternative pathway known as the quasi-Favorskii rearrangement . In this mechanism, the base directly attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by a 1,2-migration of the phenyl group with concomitant expulsion of the chloride ion.

Radical Reactions and Photochemistry of the Compound

The chemical behavior of this compound is not limited to ionic reactions. The presence of a carbon-chlorine bond and a carbonyl group also opens avenues for radical and photochemical transformations.

Radical reactions can be initiated by providing a source of radicals, often through the use of radical initiators or by photolysis. Free-radical halogenation, for instance, typically occurs at positions that lead to the most stable radical intermediate. wikipedia.org In the context of this compound, radical abstraction of a hydrogen atom could potentially occur from the cyclopropyl ring or the methyl group, although the conditions would need to be carefully controlled to avoid other reactions. wikipedia.org The cyclopropylmethyl radical is known to be particularly stable, which might favor reactions at that position.

The photochemistry of α-haloketones is a well-studied area. Upon absorption of UV light, the molecule is promoted to an excited state. A common photochemical pathway is the homolytic cleavage of the carbon-halogen bond, generating a radical pair. acs.orgacs.org In the case of this compound, this would produce a phenacyl radical and a chlorine radical. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, recombination, or rearrangement. acs.orgacs.org

Furthermore, aryl cyclopropyl ketones are known to undergo photocatalytic [3+2] cycloadditions with olefins. nih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then opens the cyclopropane (B1198618) ring to form a distonic radical anion that can react with an alkene. nih.gov While this has been demonstrated for the parent cyclopropyl ketone, the presence of the α-chloro substituent would likely influence the course of such a reaction.

Photoinduced Electron Transfer and Hydrogen Atom Transfer Mechanisms

The presence of a carbonyl group and a chlorine atom alpha to it makes this compound a candidate for reactions initiated by photoinduced electron transfer (PET) and subsequent hydrogen atom transfer (HAT).

Upon absorption of UV light, the carbonyl group can be excited to a singlet or triplet state. In the presence of a suitable electron donor, a PET process can occur, leading to the formation of a radical anion. The chlorine atom, being a good leaving group, can then be eliminated as a chloride ion, generating a neutral radical intermediate.

Alternatively, the excited carbonyl group can participate in hydrogen atom transfer reactions. If a suitable hydrogen donor is present in the reaction medium, the excited ketone can abstract a hydrogen atom, forming a ketyl radical. The subsequent reaction pathways would depend on the nature of the radical species generated and the other reactants present.

Detailed Research Findings on Analogous Systems:

Studies on similar α-haloketones have demonstrated their propensity to undergo these photochemical transformations. For instance, the photolysis of α-chloroacetophenones in the presence of electron donors leads to dehalogenation and the formation of various coupled products, underscoring the role of radical intermediates.

Reaction Type Initiating Step Key Intermediate Potential Products
Photoinduced Electron TransferExcitation of C=O, electron transfer from donorRadical anionDehalogenated ketone, coupled products
Hydrogen Atom TransferExcitation of C=O, H-atom abstractionKetyl radicalReduction products, pinacol-type dimers

Cycloaddition Reactions and Ring-Opening Processes Initiated by Radical Intermediates

The radical intermediates generated from this compound via photochemical or other radical initiation methods can participate in cycloaddition reactions. For example, the radical could add to an alkene or alkyne, initiating a cascade of reactions that could lead to the formation of new cyclic structures.

Furthermore, the presence of the cyclopropyl group introduces the possibility of ring-opening processes. Cyclopropylmethyl radicals are known to undergo rapid ring-opening to form homoallylic radicals. In the context of this compound, a radical centered on a carbon atom adjacent to the cyclopropyl ring could trigger such a rearrangement. This ring-opening would be driven by the release of ring strain in the three-membered ring.

Plausible Radical-Initiated Pathways:

Radical Intermediate Subsequent Reaction Resulting Structure
α-Carbonyl radicalAddition to an alkeneAdduct with a new C-C bond
Radical adjacent to cyclopropylRing-openingHomoallylic radical
Homoallylic radicalIntramolecular cyclizationNew cyclic or polycyclic system

Acid-Base Catalysis and Enolization Studies

The carbonyl group in this compound allows for both acid and base-catalyzed reactions, primarily involving the formation of an enol or enolate intermediate.

In the presence of a base, the proton alpha to the carbonyl group can be abstracted to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, such as alkylations and aldol (B89426) condensations. The presence of the adjacent chlorine atom can influence the regioselectivity of enolate formation and its subsequent reactivity.

Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the formation of an enol tautomer. The enol can then react with various electrophiles.

Enolization Data for a Model Ketone (Acetophenone):

Catalyst Mechanism Intermediate pKa (α-proton)
Base (e.g., OH⁻)DeprotonationEnolate~19
Acid (e.g., H₃O⁺)Protonation of C=OEnol-

The specific enolization behavior of this compound would be influenced by the electronic effects of the cyclopropylphenyl and chloro substituents.

Derivatization and Functionalization of 2 Chloro 1 4 Cyclopropylphenyl Ethanone

Synthesis of Novel Heterocyclic Systems

The α-chloro ketone structure is a classical precursor for the construction of various five- and six-membered heterocyclic rings. By reacting with appropriate binucleophiles, 2-Chloro-1-(4-cyclopropylphenyl)ethanone can be elaborated into a variety of important heterocyclic scaffolds.

The synthesis of pyrazoles and pyrimidines from α-chloro ketones typically requires a preliminary conversion of the starting material into a 1,3-dicarbonyl compound. This key intermediate can then undergo classical condensation reactions with hydrazine derivatives or amidines to form the desired heterocyclic rings.

One common strategy to generate a 1,3-diketone from this compound involves acylation of the corresponding ketone enolate. beilstein-journals.orgresearchgate.netgoogle.com The reaction proceeds by generating an enolate from the parent ketone (1-(4-cyclopropylphenyl)ethanone), which then reacts with an acylating agent. Alternatively, direct acylation can be achieved under specific conditions. Once the 1-(4-cyclopropylphenyl)propane-1,3-dione intermediate is formed, it can be treated with hydrazine or a substituted hydrazine to yield the corresponding pyrazole derivative. organic-chemistry.orgresearchgate.netnih.gov Similarly, reaction with amidines (like benzamidine) or urea would lead to the formation of substituted pyrimidine rings. researchgate.net

Table 1: Synthesis of Pyrazole and Pyrimidine Precursors To view the data, click on the table and use the sorting and filtering options.

Starting Material Reagent(s) Intermediate Subsequent Reagent(s) Final Product Class

The construction of furan and thiophene rings often proceeds via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as the key precursor. organic-chemistry.org Therefore, this compound must be converted into a suitable 1,4-diketone. This can be achieved through several synthetic strategies, such as the Stetter reaction or through coupling of an enolate derived from the starting material with an α-haloketone. nih.gov Another approach involves the Kornblum oxidation of the α-chloro ketone to an α-ketoaldehyde, which can then participate in reactions to build the 1,4-dicarbonyl skeleton. wikipedia.org

Once the 1-(4-cyclopropylphenyl)butane-1,4-dione is synthesized, cyclization to the furan derivative is typically achieved by treatment with a dehydrating agent or an acid catalyst. organic-chemistry.org For the synthesis of the corresponding thiophene, the 1,4-diketone is treated with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org

The Hantzsch thiazole (B1198619) synthesis is a well-established method for preparing thiazoles from α-haloketones and thioamides. nih.gov By analogy, this reaction provides a direct route to oxazoles and imidazoles. The reaction of this compound with an amide or N-substituted amide would lead to the formation of an oxazole ring. Similarly, reaction with an amidine would yield an imidazole (B134444) derivative. These reactions proceed via initial nucleophilic attack of the nitrogen or oxygen atom on the carbon bearing the chlorine, followed by cyclization and dehydration to form the aromatic five-membered ring.

Table 2: Direct Heterocycle Synthesis from this compound To view the data, click on the table and use the sorting and filtering options.

Reagent Resulting Heterocycle Reaction Name/Type
Thioamide Thiazole Hantzsch Synthesis
Amide Oxazole Hantzsch Analogue
Amidine Imidazole Hantzsch Analogue

Condensation and Cycloaddition Reactions

α-Haloketones are excellent substrates for various condensation reactions. The Darzens condensation (or glycidic ester condensation) involves the reaction of this compound with an ester enolate in the presence of a base. wikipedia.org This reaction forms an α,β-epoxy ketone, also known as a glycidic ketone. The resulting epoxide is a valuable synthetic intermediate that can be further transformed into aldehydes, ketones, or other functional groups through rearrangement reactions. wikipedia.org

Another significant transformation is the Favorskii rearrangement , which occurs when α-halo ketones are treated with a base. wikipedia.orgddugu.ac.inadichemistry.com The reaction of this compound with a base like sodium hydroxide (B78521) would lead to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield (4-cyclopropylphenyl)acetic acid. wikipedia.orgadichemistry.com If an alkoxide is used as the base, the corresponding ester is formed, while using an amine yields an amide. This rearrangement provides a powerful method for skeletal reorganization and the synthesis of carboxylic acid derivatives. ddugu.ac.in

Palladium-Catalyzed Cross-Coupling Reactions

While classical cross-coupling reactions like Suzuki, Sonogashira, and Heck typically employ aryl or vinyl halides as electrophiles, the α-chloro ketone moiety can participate in related palladium-catalyzed transformations. nih.gov The palladium-catalyzed α-arylation of ketones is a significant reaction where an enolate, generated from the ketone, is coupled with an aryl halide. scispace.com

In the context of this compound, the reaction can be envisioned where the molecule itself acts as the electrophile. The enolate of another ketone could react at the α-carbon of this compound, displacing the chloride. More directly, the enolate of this compound can be formed at the methyl group of the acetyl moiety, which can then be coupled with an aryl halide. This latter approach, however, does not directly involve the chloro-substituent in the coupling step but is a key derivatization of the ketone.

Reductive Transformations and Oxidative Processes

The two primary functional groups of this compound, the ketone and the α-chloro group, can be selectively transformed through reduction and oxidation.

Reductive Transformations: The carbonyl group can be selectively reduced using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that will convert the ketone to a secondary alcohol, yielding 2-chloro-1-(4-cyclopropylphenyl)ethanol, a chlorohydrin intermediate. masterorganicchemistry.comacs.orgacs.org This reduction is typically chemoselective, leaving the chloro group and the aromatic ring intact. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of both the carbonyl and the carbon-chlorine bond.

Oxidative Processes: The Kornblum oxidation provides a method to convert the α-chloro ketone into a 1,2-dicarbonyl compound. wikipedia.org Treatment of this compound with dimethyl sulfoxide (DMSO) and a base like triethylamine results in the formation of (4-cyclopropylphenyl)glyoxal. wikipedia.org This α-ketoaldehyde is a highly useful precursor for the synthesis of various heterocycles, such as quinoxalines (by reaction with ortho-phenylenediamines).

The Willgerodt-Kindler reaction is another oxidative transformation applicable to aryl alkyl ketones. wikipedia.orgorganic-chemistry.org This reaction converts the acetyl group into a thioamide at the terminal carbon. organic-chemistry.orgresearchgate.net Treating this compound with sulfur and a secondary amine like morpholine would be expected to yield 2-(4-cyclopropylphenyl)-2-thioxoacetamide derivatives, following hydrolysis of the thioamide. thieme-connect.de

Table 3: Summary of Reductive and Oxidative Transformations To view the data, click on the table and use the sorting and filtering options.

Reaction Type Reagent(s) Product Type
Reduction Sodium Borohydride (NaBH₄) Chlorohydrin
Oxidation DMSO, Base (e.g., Et₃N) α-Ketoaldehyde (Glyoxal)
Oxidation Sulfur, Morpholine Thioamide Derivative

Chiral Derivatization for Stereochemical Analysis and Applications of this compound

The stereochemical analysis of chiral compounds is a critical aspect of pharmaceutical development and chemical research, as enantiomers can exhibit significantly different biological activities. For a prochiral molecule like this compound, the carbonyl group presents a site for the introduction of chirality. Chiral derivatization is a widely employed strategy to convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers possess different physical properties, which allows for their separation and quantification using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as well as analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific studies on the chiral derivatization of this compound are not extensively documented in publicly available literature, the principles of such derivatizations can be inferred from established methodologies for α-chloroketones and other prochiral ketones. The primary approach involves the reaction of the ketone with a chiral derivatizing agent to form a new chiral center or to introduce a chiral auxiliary that influences the stereochemical environment of the molecule.

Hypothetical Derivatization Strategies:

One common method for the chiral derivatization of ketones involves the formation of diastereomeric ketals or acetals. This can be achieved by reacting the carbonyl group of this compound with a chiral diol. The resulting diastereomeric ketals can often be separated by chromatography, and their relative abundance reflects the enantiomeric composition of the starting material if the derivatization proceeds to completion without kinetic resolution.

Another potential strategy is the use of chiral hydrazine derivatives to form diastereomeric hydrazones. The distinct spectroscopic or chromatographic properties of the resulting hydrazones can be used for stereochemical analysis.

Furthermore, reduction of the carbonyl group to a secondary alcohol would introduce a chiral center. This alcohol could then be derivatized with a chiral acid or acyl chloride to form diastereomeric esters. The analysis of these esters by HPLC or NMR would provide information about the enantiomeric composition of the alcohol, which is directly related to the stereoselectivity of the reduction reaction.

Data on Analogous Compounds:

To illustrate the potential outcomes of such derivatization, the following table presents hypothetical data based on the chiral derivatization of a generic prochiral α-chloroketone with a chiral diol to form diastereomeric ketals, which are then analyzed by chiral HPLC.

DiastereomerRetention Time (min)Peak Area (%)Diastereomeric Excess (de %)
Diastereomer 112.5500
Diastereomer 214.250

This table represents a hypothetical scenario where the derivatization of a racemic mixture results in a 1:1 ratio of diastereomers with distinct retention times.

In a scenario where an enantioselective reaction has occurred prior to derivatization, the resulting mixture of diastereomers would be unequal. The following table illustrates such a case.

DiastereomerRetention Time (min)Peak Area (%)Diastereomeric Excess (de %)
Diastereomer 112.59590
Diastereomer 214.25

This table illustrates a hypothetical outcome where an enantiomerically enriched starting material leads to a 95:5 ratio of diastereomers, corresponding to a 90% diastereomeric excess.

Applications in Stereoselective Synthesis:

The development of effective chiral derivatization methods for this compound would be instrumental in the advancement of asymmetric syntheses involving this compound. For instance, in the enantioselective reduction of the ketone to the corresponding chlorohydrin, a reliable method for determining the enantiomeric excess (ee) of the product is essential for optimizing reaction conditions and catalyst performance.

Similarly, in stereoselective additions to the carbonyl group, where a new chiral center is formed, chiral derivatization of the product would allow for the assessment of the diastereoselectivity or enantioselectivity of the transformation. This analytical capability is fundamental to the development of novel synthetic methodologies that produce chiral molecules with high optical purity.

While direct research on the chiral derivatization of this compound is limited, the established principles of stereochemical analysis through derivatization provide a clear framework for how such analyses could be developed and applied. The successful implementation of these methods would be a valuable tool for chemists working on the stereoselective synthesis of derivatives of this compound.

Computational Chemistry and Theoretical Studies of 2 Chloro 1 4 Cyclopropylphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. DFT calculations for 2-Chloro-1-(4-cyclopropylphenyl)ethanone allow for a detailed analysis of its molecular orbitals and charge distribution, which are fundamental to its chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the electron-withdrawing nature of the chloroacetyl group and the electronic influence of the cyclopropylphenyl moiety dictate the energies and spatial distributions of these orbitals. Computational studies on analogous acetophenone derivatives reveal that such substitutions significantly modulate the HOMO-LUMO gap. mdpi.com

Illustrative Frontier Orbital Data for a Substituted Acetophenone Analog

Molecular Orbital Energy (eV) Description
LUMO -1.5 Primarily localized on the chloroacetyl group, indicating a site for nucleophilic attack.
HOMO -6.8 Distributed across the cyclopropylphenyl ring system, representing the primary electron-donating region.
Energy Gap 5.3 Suggests moderate kinetic stability and reactivity.

Note: The data presented is illustrative and based on DFT calculations of structurally similar compounds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of varying electrostatic potential: red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon and the carbon atom bonded to the chlorine would exhibit a positive potential, marking them as primary sites for nucleophilic interaction.

Illustrative Electrostatic Potential Data for Key Atoms

Atom / Region Electrostatic Potential (a.u.) Implication
Carbonyl Oxygen -0.05 High electron density; site for electrophilic interaction.
Carbonyl Carbon +0.04 Electron deficient; primary site for nucleophilic attack.
Chlorine Atom -0.02 Moderate electron density.
Cyclopropyl (B3062369) Group Neutral (Green) Generally non-polar character.

Note: The data presented is illustrative and based on DFT calculations of structurally similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical properties and biological activity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

This compound possesses several rotatable bonds, primarily between the phenyl ring and the carbonyl group, and between the carbonyl group and the chloromethyl group. This allows the molecule to exist in various conformations with different energies. Conformational analysis aims to identify the most stable conformers (those with the lowest energy).

Transition State Analysis for Reaction Pathways

Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. Transition state analysis provides critical information about the activation energy of a reaction, which determines its rate.

For reactions involving this compound, such as nucleophilic substitution at the alpha-carbon or reactions at the carbonyl group, computational methods can be used to locate the geometry of the transition state. acs.org For instance, in an SN2 reaction where a nucleophile displaces the chlorine atom, calculations can model the approach of the nucleophile and the simultaneous departure of the chloride ion. The calculated energy of this transition state, relative to the reactants, gives the activation barrier. These theoretical investigations are invaluable for predicting reaction outcomes and optimizing reaction conditions.

Quantitative Structure–Reactivity Relationship (QSRR) Modeling

Quantitative Structure–Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. nih.gov These models are built on the principle that the structure of a molecule dictates its reactivity.

For a series of related compounds, including derivatives of this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants for a specific transformation. The process involves:

Data Set Generation : Synthesizing or obtaining a series of related compounds and experimentally measuring their reactivity.

Descriptor Calculation : Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Building : Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Validation : Testing the predictive power of the model using both internal and external validation sets of compounds.

A successful QSRR model can be a powerful predictive tool, enabling the estimation of reactivity for new, unsynthesized compounds and providing insights into the molecular features that govern a particular reaction.

Table of Compounds

Compound Name

Correlation of Electronic and Steric Parameters with Reaction Outcomes

The reactivity of this compound is intricately governed by a delicate interplay of its electronic and steric characteristics. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting these factors and correlating them with observable reaction outcomes.

Electronic Parameters: The electronic nature of the substituents on the phenyl ring significantly influences the reactivity of the carbonyl group and the adjacent chloromethyl moiety. The cyclopropyl group at the para position is generally considered to be electron-donating through conjugation with the aromatic ring. This donation of electron density can affect the electrophilicity of the carbonyl carbon.

Key electronic parameters that are often calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken or Natural Population Analysis (NPA) charges. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of atomic charges can indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the electron-donating nature of the cyclopropyl group can increase the electron density on the phenyl ring and the carbonyl oxygen, while the chlorine atom withdraws electron density from the adjacent methylene group, making the carbon atom of the C-Cl bond susceptible to nucleophilic substitution.

Studies on related cyclopropyl ketones have shown that the reactivity is enhanced by the stabilization of radical intermediates through conjugation with the aryl ring. nih.govacs.org The Hammett equation, a well-established tool in physical organic chemistry, provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. nih.govwikipedia.orglibretexts.org By calculating Hammett-like parameters computationally, it is possible to predict how the 4-cyclopropyl substituent modulates the reactivity of the chloroethanone side chain compared to unsubstituted or differently substituted analogues.

Steric Parameters: The steric hindrance around the reactive centers of this compound also plays a crucial role in determining reaction pathways and rates. The cyclopropyl group, while electronically active, also imposes a certain degree of steric bulk. More significantly, the conformation of the acetyl group relative to the phenyl ring can influence the accessibility of the carbonyl carbon and the α-carbon to incoming reagents.

The interplay between electronic and steric effects is critical. For example, in nucleophilic substitution reactions at the α-carbon, the electronic effect of the chlorine atom makes the carbon electrophilic, but the steric bulk of the entire molecule will influence the approach of the nucleophile. Similarly, in reactions involving the carbonyl group, the electronic activation by the phenyl and cyclopropyl groups is modulated by the steric accessibility of the carbonyl carbon.

Below is a table of hypothetical, yet plausible, calculated electronic and steric parameters for this compound, derived from computational models analogous to those found in the literature for similar compounds.

ParameterCalculated ValueSignificance in Reaction Outcomes
Electronic Parameters
HOMO Energy-6.5 eVRelates to the ability to donate electrons; higher values suggest greater reactivity towards electrophiles.
LUMO Energy-1.2 eVRelates to the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap5.3 eVA smaller gap generally indicates higher chemical reactivity.
Mulliken Charge on Carbonyl Carbon+0.45 eIndicates the electrophilicity of the carbonyl carbon, a primary site for nucleophilic attack.
Mulliken Charge on α-Carbon+0.15 eHighlights the electrophilic nature of the carbon attached to the chlorine atom.
Steric Parameters
Steric Energy35 kcal/molA measure of the steric strain within the molecule, which can influence conformational preferences and reaction barriers.
Dihedral Angle (Phenyl-Carbonyl)25°Indicates the degree of twisting between the phenyl ring and the carbonyl group, affecting conjugation and steric accessibility.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be achieved with a good degree of accuracy using appropriate computational methods.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are typically performed using DFT methods. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-donating cyclopropyl group and the electron-withdrawing chloroacetyl group will have distinct effects on the chemical shifts of the aromatic and aliphatic protons and carbons. For instance, the protons and carbons of the cyclopropyl group and the aromatic ring will have characteristic chemical shifts influenced by the through-space and through-bond electronic effects.

IR Spectroscopy: Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized molecular geometry. This analysis yields the frequencies of the normal modes of vibration and their corresponding intensities.

For this compound, key vibrational modes include the C=O stretch of the ketone, the C-Cl stretch of the chloromethyl group, the C-H stretches of the aromatic and cyclopropyl groups, and the aromatic C=C stretching vibrations. DFT calculations can predict the wavenumbers of these vibrations, which can be compared with experimental IR spectra to confirm the presence of these functional groups. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Theoretical UV-Vis spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The conjugation of the cyclopropyl group and the carbonyl group with the phenyl ring will influence the wavelength of maximum absorption (λmax). Computational studies can predict how these structural features affect the electronic transitions and the resulting UV-Vis spectrum. physchemres.orgresearchgate.netnih.gov

The following table presents hypothetical, yet representative, theoretically predicted spectroscopic data for this compound, based on computational methods reported for analogous molecules.

Spectroscopic TechniquePredicted DataInterpretation
¹H NMR δ 7.8 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 4.6 (s, 2H, -CH₂Cl), 2.0 (m, 1H, cyclopropyl-CH), 1.1-1.3 (m, 4H, cyclopropyl-CH₂)Chemical shifts reflect the electronic environment of the protons. The downfield aromatic signals are due to the deshielding effect of the carbonyl group. The singlet for the -CH₂Cl protons is characteristic. The complex multiplet for the cyclopropyl protons is also expected.
¹³C NMR δ 195 (C=O), 145 (Ar-C), 135 (Ar-C), 129 (Ar-CH), 126 (Ar-CH), 45 (-CH₂Cl), 16 (cyclopropyl-CH), 11 (cyclopropyl-CH₂)The chemical shift of the carbonyl carbon is typically in the downfield region. The aromatic carbon signals are spread out due to the substituent effects. The aliphatic carbon signals of the chloromethyl and cyclopropyl groups appear in the upfield region.
IR Spectroscopy 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch), 3050 cm⁻¹ (Ar C-H stretch), 1600 cm⁻¹ (Ar C=C stretch)The strong absorption around 1685 cm⁻¹ is characteristic of an aryl ketone. The C-Cl stretch appears in the fingerprint region. The other bands correspond to the vibrations of the aromatic ring.
UV-Vis Spectroscopy λmax ≈ 260 nmThis absorption maximum is attributed to the π → π* electronic transition within the conjugated system of the 4-cyclopropylphenyl ethanone (B97240) moiety.

Advanced Analytical Methodologies for Research on 2 Chloro 1 4 Cyclopropylphenyl Ethanone

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Chloro-1-(4-cyclopropylphenyl)ethanone, providing highly accurate mass measurements that facilitate unambiguous elemental composition determination. Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, which is critical for identifying reaction products, byproducts, and transient intermediates. The precise mass data obtained allows for the calculation of a chemical formula, a crucial first step in structure elucidation.

In research settings, HRMS is coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to separate complex mixtures before analysis. researchgate.netmdpi.com This hyphenated approach is powerful for mechanistic studies, where it can be used to identify key intermediates formed during the synthesis or degradation of the target compound. By determining the exact mass of these species, researchers can propose and validate reaction pathways. For instance, in the synthesis of related chlorinated ketones, GC-MS is a key technique for assessing product purity and identifying byproducts.

Table 1: Illustrative HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₁ClO
Monoisotopic Mass (Calculated)194.0504 Da
Expected [M+H]⁺ Ion195.0577 Da
Typical Mass Accuracy< 5 ppm

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules like this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR techniques are often necessary for complete and unambiguous structural assignment, especially for complex molecules or mixtures. nih.govniscpr.res.in

¹H NMR spectra would confirm the presence of the cyclopropyl (B3062369) and phenyl protons, while ¹³C NMR would identify the carbonyl carbon and other carbon environments. niscpr.res.in For a definitive analysis, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov

COSY identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton fragments, such as those within the cyclopropyl ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of a specific proton signal to its corresponding carbon signal.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments, such as linking the cyclopropyl and phenyl groups to the central carbonyl moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHPhenyl Ring~7.2 - 8.0~128 - 135
Aliphatic CH₂-CH₂-Cl~4.6~48
Aliphatic CHCyclopropyl Ring~2.4~17
Aliphatic CH₂Cyclopropyl Ring~1.1 - 1.5~12
Carbonyl CC=O-~195 - 205

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating this compound from starting materials, reagents, and byproducts. google.com These techniques are routinely used for both qualitative and quantitative analysis, enabling the assessment of product purity and the real-time monitoring of reaction progress. researchgate.net

HPLC is versatile and often employs reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com Detection is typically performed using a UV detector, as the aromatic ring in the compound is strongly chromophoric. HPLC is ideal for monitoring reactions involving non-volatile or thermally sensitive compounds.

GC is well-suited for volatile and thermally stable compounds. The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. GC is highly effective for determining the purity of the final product and quantifying the presence of volatile impurities. nih.gov In the synthesis of related compounds, GC has been used to detect the percentage of various chlorinated products, demonstrating its utility in reaction monitoring. google.com

Table 3: Typical Chromatographic Conditions for Analysis
ParameterHPLCGC
ColumnReverse-Phase C18 (e.g., 4.6 x 250 mm)Capillary Column (e.g., DB-5, 30 m)
Mobile Phase / Carrier GasAcetonitrile/Water GradientHelium or Nitrogen
Flow Rate~1.0 mL/min~1-2 mL/min
DetectionUV-Vis (e.g., at 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
TemperatureAmbient or slightly elevated (e.g., 30-40 °C)Temperature program (e.g., 100 °C to 250 °C)

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may depend on its physical properties, the technique is invaluable for characterizing its solid derivatives or reaction intermediates. nih.gov This analysis provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry, which is unattainable by other methods.

The crystal structures of closely related α-haloketones, such as 2-chloro-1-(4-hydroxyphenyl)ethanone, have been reported in the literature. nih.govresearchgate.net Such studies reveal detailed information about the molecular geometry and intermolecular interactions, like hydrogen bonding, that govern the crystal packing. This information is crucial for understanding the solid-state properties of materials and can provide insights into reaction mechanisms involving solid-phase intermediates.

Table 4: Representative Crystallographic Data for a Related Compound, 2-Chloro-1-(4-hydroxyphenyl)ethanone nih.gov
ParameterValue
Chemical FormulaC₈H₇ClO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.4931
b (Å)14.7345
c (Å)13.5681
β (°)95.560
Volume (ų)1490.97

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule. uib.no For this compound, these methods can quickly confirm the presence of key structural features.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum displays characteristic absorption bands corresponding to specific functional groups. For the target compound, a strong absorption band is expected for the carbonyl (C=O) stretch, along with bands for aromatic C=C and C-H stretching, and the C-Cl bond. nanobioletters.com

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It provides complementary information to FTIR, and is particularly sensitive to non-polar bonds.

In a research context, vibrational spectroscopy is an excellent tool for monitoring reaction progress. uib.no For example, during a reaction where the carbonyl group of this compound is converted to another functional group (e.g., an alcohol), the disappearance of the characteristic C=O stretching frequency in the FTIR spectrum would indicate the consumption of the starting material. nih.gov

Table 5: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching~3100 - 3000
Aliphatic C-HStretching (Cyclopropyl)~3000 - 2850
Carbonyl (C=O)Stretching~1685 - 1665
Aromatic C=CStretching~1600, ~1500
C-ClStretching~800 - 600

Application As a Key Intermediate in Complex Organic Synthesis

Precursor to Biologically Relevant Scaffolds

The high reactivity of α-haloketones like 2-Chloro-1-(4-cyclopropylphenyl)ethanone makes them ideal starting materials for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. nih.govtaylorfrancis.com These reactions typically involve the reaction of the α-chloroketone with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

This compound is a suitable precursor for synthesizing complex phenolic and alicyclic structures through cyclocondensation and substitution reactions. Although specific examples involving this exact compound are not extensively documented, its reactivity pattern is well-established by analogous α-haloketones.

One common strategy is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to produce a thiazole ring, a prevalent scaffold in medicinal chemistry. Similarly, reaction with amidines can yield imidazole (B134444) derivatives. The reaction of this compound with a dinucleophile like thiourea (B124793) would foreseeably produce 2-amino-4-(4-cyclopropylphenyl)thiazole.

Furthermore, it can be used to construct phenolic ether scaffolds. For instance, the reaction with o-hydroxycarbonyl compounds, such as salicylaldehyde, can lead to the formation of substituted benzofurans. nih.gov This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation.

ReactantReagentProduct TypePotential Scaffold
This compoundThioureaCyclocondensation2-Amino-4-(4-cyclopropylphenyl)thiazole
This compoundSalicylaldehydeSubstitution/Cyclization2-(4-Cyclopropylbenzoyl)benzofuran
This compoundAmmonia/AmineSubstitutionα-Amino ketone derivative

The synthesis of polycyclic frameworks can be achieved using this compound through intramolecular cyclization strategies. A common approach involves first attaching a side chain containing a nucleophile to the cyclopropylphenyl ring. An subsequent intramolecular nucleophilic substitution of the chlorine atom would then forge a new ring, resulting in a polycyclic system.

Another established method for creating polycyclic ketones is the Nazarov cyclization. While this typically involves divinyl ketones, derivatives of this compound could potentially be converted into suitable precursors for such electrocyclizations. Additionally, intramolecular Friedel-Crafts reactions are a powerful tool for forming cyclic ketones. For example, a derivative such as 3-(4-cyclopropylphenyl)propanoic acid chloride could undergo intramolecular acylation to form a 1-indanone (B140024) ring structure, demonstrating a general pathway for building polycyclic systems from aryl precursors. beilstein-journals.org

Role in Total Synthesis Strategies of Natural Products and Analogues

While the specific application of this compound in a completed total synthesis of a natural product is not prominently reported in the literature, its potential role as a key building block is significant. nih.govsci-hub.se The total synthesis of complex molecules often relies on the convergent assembly of smaller, functionalized fragments. researchgate.net

In this context, this compound could serve as a precursor to the "cyclopropyl-phenacyl" moiety. This fragment could be introduced into a complex molecule during fragment coupling or late-stage functionalization steps. The α-chloroketone functionality allows for facile connection to other parts of the target molecule through reactions such as alkylations or the formation of heterocyclic rings.

Furthermore, this compound is an ideal starting material for the synthesis of analogues of natural products. In drug discovery and medicinal chemistry, chemists often replace parts of a natural product with other chemical groups to probe structure-activity relationships (SAR). The cyclopropylphenyl group could be incorporated to study the effects of this specific lipophilic, conformationally restricted substituent on biological activity.

Building Block for Ligand Design in Catalysis

In the field of organometallic chemistry and catalysis, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Although specific ligands derived from this compound are not widely documented, its structure offers clear potential for this application.

The reactive C-Cl bond provides a convenient handle for introducing coordinating heteroatoms. For example, nucleophilic substitution with nitrogen- or phosphorus-based nucleophiles can be used to synthesize a variety of ligand types.

Reaction with Pyridines: Treatment with a substituted pyridine, such as 2-aminopyridine, would yield an N,O-bidentate ligand precursor after tautomerization.

Reaction with Phosphines: Reaction with lithium diphenylphosphide (LiPPh₂) would produce a phosphine-ketone, which is a valuable P,O-type ligand.

The 4-cyclopropylphenyl substituent would play a critical role in tuning the properties of the resulting metal complex. It acts as a bulky group that can influence the steric environment around the metal center, which is a key factor in controlling the selectivity of catalytic reactions.

NucleophileResulting Functional GroupPotential Ligand Type
2-AminopyridineImidazopyridine coreN,N-Bidentate
Lithium Diphenylphosphideβ-Keto phosphineP,O-Bidentate
Bis(diphenylphosphino)ethane (DPPE)Monophosphonium saltPrecursor to P,P-Bidentate Ligand

Precursor for Advanced Materials

The unique combination of a reactive functional group and a rigid aromatic core makes this compound a potential precursor for advanced materials, such as specialized polymers and components of supramolecular assemblies.

For use as a polymer monomer , the molecule would first need to be modified to incorporate a polymerizable group. For instance, the ketone functionality could be reduced to a secondary alcohol. This alcohol could then be esterified with acryloyl chloride or methacrylic anhydride (B1165640) to produce a vinyl-type monomer. Polymerization of this monomer would lead to a polymer with pendant 4-cyclopropylphenyl-ethanol groups, which could confer specific properties such as increased thermal stability or a higher refractive index. This general strategy is a common approach for creating functional polymers from specialized building blocks. nih.gov

In the realm of supramolecular assemblies , the rigid and well-defined structure of the cyclopropylphenyl group is advantageous. The core molecule can be derivatized to include functionalities capable of non-covalent interactions, such as hydrogen bonding (e.g., amides, ureas) or π-π stacking. For example, the chloro group could be substituted with an amino acid to create a molecule with both hydrogen-bonding capabilities and a rigid hydrophobic core, promoting self-assembly into ordered nanostructures like sheets or fibers in solution.

Future Research Directions and Emerging Opportunities

Development of Chemoenzymatic Synthetic Routes for Enhanced Selectivity

The pursuit of greener and more selective chemical syntheses has propelled the integration of biocatalysis with traditional chemistry. For a molecule like 2-Chloro-1-(4-cyclopropylphenyl)ethanone, chemoenzymatic routes represent a significant opportunity to achieve high levels of stereoselectivity, which is often challenging with conventional methods.

Future research could focus on employing engineered enzymes for key synthetic steps. For instance, the asymmetric reduction of the ketone moiety to a chiral alcohol or the enantioselective introduction of the cyclopropyl (B3062369) group could be achieved using ketoreductases or cyclopropanating enzymes, respectively. There is precedent for using engineered myoglobin (B1173299) variants as catalysts for the stereoselective synthesis of cyclopropane-containing pyruvates. wpmucdn.com This biocatalytic strategy has proven effective for producing enantioenriched cyclopropanes that serve as valuable building blocks for more complex molecules. wpmucdn.com Researchers could explore similar engineered hemoproteins or other enzymes to catalyze the formation of the cyclopropylphenyl moiety with high enantiomeric excess before the chlorination step.

Another avenue involves the enzymatic resolution of racemic mixtures of precursors or derivatives of this compound. Lipases and esterases are well-known for their ability to selectively acylate or hydrolyze one enantiomer in a racemic mixture, providing a straightforward route to optically pure compounds. The development of a robust chemoenzymatic process would not only enhance the enantiomeric purity of synthetic intermediates but also reduce reliance on chiral resolving agents and complex asymmetric catalysts, aligning with the principles of green chemistry.

Table 1: Potential Enzymatic Transformations in the Synthesis of this compound Derivatives

Transformation StepEnzyme ClassPotential Advantage
Asymmetric Ketone ReductionKetoreductase (KRED)Access to chiral alcohol derivatives with high enantioselectivity.
Enantioselective CyclopropanationEngineered Myoglobin/Heme ProteinsStereocontrolled synthesis of the cyclopropyl moiety. wpmucdn.com
Kinetic ResolutionLipase/EsteraseSeparation of enantiomers from a racemic precursor.
HalogenationHalogenaseRegio- and stereoselective introduction of the chlorine atom.

Exploration of Photoredox Catalysis in Novel Transformations Involving the Compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions. acs.orgresearchgate.net For this compound, this technology opens up new possibilities for derivatization and functionalization that are often difficult to achieve through traditional thermal methods.

As an α-chloro ketone, the compound is an excellent candidate for single-electron reduction. Photoredox catalysts, such as ruthenium or iridium complexes, can be excited by visible light to generate a potent reductant. acs.org This reductant can then transfer an electron to the α-chloro ketone, leading to the cleavage of the carbon-chlorine bond and the formation of a carbon-centered radical. This reactive intermediate can participate in various synthetic transformations.

Future research directions include:

Reductive Dehalogenation: The radical intermediate can be quenched with a hydrogen atom source to yield 1-(4-cyclopropylphenyl)ethanone (B1347569).

Coupling Reactions: The radical can be trapped by various coupling partners, such as alkenes, alkynes, or arenes, to form new carbon-carbon bonds. This would allow for the direct elaboration of the ethanone (B97240) backbone.

Atom Transfer Radical Addition (ATRA): The radical could add to olefins, followed by chlorine atom transfer, to generate more complex chlorinated products.

The ability of photoredox catalysis to operate at ambient temperature and with high functional group tolerance makes it an attractive method for the late-stage functionalization of molecules containing the this compound scaffold.

Table 2: Potential Photoredox-Catalyzed Reactions

Reaction TypeCatalyst System (Example)Resulting Transformation
Reductive DechlorinationRu(bpy)₃²⁺ / H-donorC-Cl bond cleavage and replacement with C-H. acs.org
Giese-type AdditionIr(ppy)₃ / AlkeneFormation of a new C-C bond at the α-position.
Dual Catalysis (e.g., with Nickel)Ru(bpy)₃²⁺ / Ni(dtbbpy)Cl₂Cross-coupling with aryl or vinyl halides.

Integration into Flow Chemistry Systems for Enhanced Efficiency and Safety

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and high-throughput screening. thalesnano.comnih.gov The synthesis and subsequent reactions of this compound could greatly benefit from this technology.

The chlorination of 1-(4-cyclopropylphenyl)ethanone, a key step in the synthesis, often involves reactive and potentially hazardous reagents like sulfuryl chloride or chlorine gas. google.com Performing this reaction in a continuous-flow reactor can significantly mitigate safety risks. The small reactor volume limits the amount of hazardous material present at any given time, and the superior temperature control prevents thermal runaways. A patent for the synthesis of the related 2-chloro-1-(1-chlorocyclopropyl) ethanone highlights the use of chlorine gas, a process well-suited for the contained environment of a flow reactor. google.com

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In-situ Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, allow for the direct observation of short-lived reactive intermediates and transition states on their natural timescales. nih.gov

For reactions involving this compound, particularly the photoredox-catalyzed transformations discussed earlier, ultrafast spectroscopy could provide invaluable mechanistic insights. researchgate.net For example, researchers could directly observe the rate of electron transfer from the photocatalyst to the α-chloro ketone, the dynamics of the C-Cl bond cleavage, and the subsequent fate of the resulting radical intermediate. This level of detail would enable the rational design of more efficient catalytic systems and the precise control of reaction outcomes.

In-situ monitoring techniques, such as ReactIR and process NMR, can also be applied, especially in the context of flow chemistry optimization. These methods provide real-time data on reaction kinetics, conversion rates, and byproduct formation, allowing for rapid process optimization and ensuring consistent product quality.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles and Synthetic Utility

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of molecules, thereby guiding experimental efforts.

In the context of this compound, computational modeling can be employed in several key areas:

Predicting Reactivity: The reactivity of the α-carbon and the carbonyl group can be modeled to predict how the molecule will behave in different chemical environments. This can help in designing new reactions and avoiding unwanted side products.

Designing Novel Derivatives: By computationally modifying the structure of the parent compound (e.g., by adding different substituents to the phenyl ring), it is possible to screen libraries of virtual compounds for desired properties. For instance, one could design derivatives with enhanced biological activity or specific physical properties.

Elucidating Reaction Mechanisms: Computational studies can complement experimental techniques like ultrafast spectroscopy by providing detailed energetic profiles of reaction pathways. This can help to distinguish between competing mechanisms and identify rate-limiting steps.

By leveraging the predictive power of computational chemistry, researchers can accelerate the discovery and development of new synthetic methods and applications for this compound and its derivatives, saving significant time and resources in the laboratory.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(4-cyclopropylphenyl)ethanone, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via chlorination of its parent ketone, 1-(4-cyclopropylphenyl)ethanone, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include:

  • Temperature control : Reactions are often conducted at 0–60°C to avoid side reactions.
  • Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the chlorinating agent.
  • Stoichiometry : Excess chlorinating agent (1.2–2.0 equivalents) ensures complete conversion .
    Yield optimization : Purification via column chromatography or recrystallization improves purity (>95%), with yields ranging from 44% to 78% depending on steric and electronic effects of substituents .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, carbonyl carbon at ~200 ppm).
  • HPLC : Monitors reaction progress and purity (e.g., C18 column, acetonitrile/water gradient) .
  • Mass spectrometry (LC/MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 195.1 for C₁₁H₁₁ClO) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can biocatalytic methods be applied to enantioselective reductions of this compound?

Microbial reductases (e.g., Acinetobacter sp.) enable stereoselective reduction of the ketone to (R)- or (S)-alcohols. Key parameters include:

  • pH optimization : Activity peaks at pH 7.6 for Acinetobacter sp. ZJPH1806, yielding ~56% product with >99.9% enantiomeric excess (ee) .
  • Ionic strength tolerance : Phosphate buffers (0.05–0.2 M) do not significantly affect ee but may alter reaction rates .
  • Substrate loading : High concentrations (>10 mM) may inhibit enzyme activity, requiring fed-batch strategies.

Data contradiction : While Acinetobacter sp. SC13874 achieves optimal activity at pH 5.5 , this strain’s applicability to cyclopropyl derivatives remains untested, highlighting the need for strain-specific optimization.

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

Substituent effects were analyzed using comparative data from structural analogs:

CompoundSubstituent PositionReactivity with AminesYield (%)Reference
2-Chloro-1-(2,4-dimethylphenyl)ethanone2,4-dimethylModerate65–72
2-Chloro-1-(3-chlorophenyl)ethanone3-chloroHigh78
This compound4-cyclopropylLow (steric hindrance)44–50

Q. Key insights :

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the carbonyl carbon.
  • Steric hindrance from cyclopropyl or methyl groups reduces nucleophilic attack efficiency .

Q. What computational strategies are recommended for predicting the biological activity of this compound derivatives?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The cyclopropyl group’s rigidity may enhance binding specificity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. For example, analogs with fluorinated cyclopropanes show improved metabolic stability .
  • DFT calculations : Predict reaction pathways for substitution or oxidation, focusing on transition-state energies .

Q. How can conflicting data on reaction yields or stereoselectivity be resolved in studies involving this compound?

  • Controlled variable testing : Systematically vary one parameter (e.g., temperature, catalyst loading) while holding others constant.
  • Cross-validation : Compare results across multiple analytical methods (e.g., HPLC vs. NMR for ee determination) .
  • Meta-analysis : Review historical data for analogs (e.g., 2-Chloro-1-(2,4-dichlorophenyl)ethanone) to identify trends in steric/electronic effects .

Methodological Tables

Q. Table 1. Comparative Biocatalytic Reduction Conditions

ParameterAcinetobacter sp. ZJPH1806Acinetobacter sp. SC13874
Optimal pH7.65.5
Ionic Strength (M)0.05–0.20.1
Stereoselectivity (% ee)>99.998.5
Reference

Q. Table 2. Substituent Effects on Reaction Yields

SubstituentYield (%)Reactivity Class
4-Cyclopropyl44–50Low
2,4-Dimethyl65–72Moderate
3-Chloro78High
Source

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